N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 296274-06-1
VCID: VC4484065
InChI: InChI=1S/C15H16N2O4S/c1-10-5-4-6-14(12(10)3)16-22(20,21)13-8-7-11(2)15(9-13)17(18)19/h4-9,16H,1-3H3
SMILES: CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.36

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

CAS No.: 296274-06-1

Cat. No.: VC4484065

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.36

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide - 296274-06-1

Specification

CAS No. 296274-06-1
Molecular Formula C15H16N2O4S
Molecular Weight 320.36
IUPAC Name N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C15H16N2O4S/c1-10-5-4-6-14(12(10)3)16-22(20,21)13-8-7-11(2)15(9-13)17(18)19/h4-9,16H,1-3H3
Standard InChI Key VAODENZUKGGONH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a nitro group at the third position and a methyl group at the fourth position of the benzene ring. The sulfonamide nitrogen is bonded to a 2,3-dimethylphenyl group, introducing steric hindrance and electronic effects that influence reactivity. The IUPAC name, N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide, reflects this substitution pattern. Key structural descriptors include:

  • InChI: InChI=1S/C15H16N2O4S/c1-10-5-4-6-14(12(10)3)16-22(20,21)13-8-7-11(2)15(9-13)17(18)19/h4-9,16H,1-3H3

  • InChIKey: VAODENZUKGGONH-UHFFFAOYSA-N

  • SMILES: CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C

The nitro group (-NO₂) at the meta position relative to the sulfonamide and the methyl groups on the aniline ring create a distinct electronic environment, potentially enhancing stability and modulating intermolecular interactions.

Crystallographic and Conformational Insights

While crystallographic data for N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide remain unavailable, studies on analogous compounds provide valuable insights. For example, N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (a positional isomer) crystallizes with two independent molecules in its asymmetric unit, exhibiting torsional angles of -60.4° and 58.8° at the S–N bonds . Intramolecular hydrogen bonds between amide protons and ortho-nitro oxygen atoms form S(7) motifs, a feature likely conserved in the title compound due to similar substituent arrangements .

Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₄S
Molecular Weight320.36 g/mol
SolubilityNot experimentally determined
Melting PointData unavailable
Boiling PointData unavailable
LogP (Partition Coefficient)Predicted high hydrophobicity

The lack of experimental solubility data underscores the need for further characterization. Computational models suggest high hydrophobicity due to the aromatic and alkyl substituents, which may limit aqueous solubility.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide likely follows established sulfonamide preparation methods. A plausible route involves:

  • Sulfonylation: Reacting 4-methyl-3-nitrobenzenesulfonyl chloride with 2,3-dimethylaniline in a polar aprotic solvent (e.g., dichloromethane).

  • Acid-Base Workup: Quenching the reaction with ice-cold water and dilute HCl to remove unreacted starting materials .

  • Purification: Recrystallization from ethanol or ethanol-water mixtures to yield pure product .

This method mirrors procedures used for structurally related compounds, such as N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, where stoichiometric reactions between sulfonyl chlorides and substituted anilines achieve high yields .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • N–H stretch (3300–3250 cm⁻¹)

    • S=O asymmetric and symmetric stretches (1360–1330 cm⁻¹ and 1160–1120 cm⁻¹)

    • NO₂ asymmetric stretch (1520–1480 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 7.0–8.5 ppm), and sulfonamide NH (δ 10–12 ppm).

    • ¹³C NMR: Resonances for sulfonyl sulfur-attached carbon (δ 140–150 ppm) and nitro-substituted aromatic carbons (δ 120–130 ppm) .

X-ray Diffraction Studies

Although X-ray data for this compound are absent, related sulfonamides exhibit twisted conformations at the S–N bond, with dihedral angles between sulfonyl and anilino rings ranging from 53° to 57° . These torsional strains likely arise from steric clashes between substituents, influencing packing patterns and crystal lattice stability.

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug design: Masking the sulfonamide as an ester or amide to improve oral bioavailability.

  • Nanoformulations: Encapsulation in liposomes or polymeric nanoparticles to enhance aqueous solubility .

Target Validation

  • CRISPR-Cas9 screens: Identify synthetic lethal interactions in bacterial strains.

  • Proteomic profiling: Uncover off-target effects in eukaryotic cells.

Green Synthesis Methods

  • Catalytic asymmetric synthesis: Employ organocatalysts to achieve enantioselective sulfonylation.

  • Solvent-free mechanochemistry: Reduce waste generation during synthesis .

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